ピリプロキシフェン

概要

説明

ピリプロキシフェンは、昆虫成長調整剤として作用する農薬です。 これは、幼虫が成虫になるのを防ぎ、繁殖能力をなくす幼若ホルモン類似体です . ピリプロキシフェンは、蚊、ノミ、アリ、コナジラミなどのさまざまな昆虫に効果があります . これは、1996年に米国で、コナジラミから綿花作物を保護するために導入され、その後、さまざまな農業および公衆衛生用途で使用されています .

科学的研究の応用

Pyriproxyfen has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the mechanisms of insect growth regulators . In biology, it is used to investigate the effects of juvenile hormone analogs on insect development and reproduction . In medicine, pyriproxyfen is studied for its potential use in controlling vector-borne diseases such as dengue, Zika, and chikungunya by targeting mosquito populations . In industry, it is used in the formulation of various insecticidal products, including aerosols, baits, carpet powders, foggers, shampoos, and pet collars .

作用機序

ピリプロキシフェンは、昆虫の幼若ホルモンを模倣することでその効果を発揮します . これは、幼若ホルモン受容体に結合し、正常なホルモンバランスを乱し、幼虫が脱皮して成虫になるのを防ぎます . これにより、繁殖が阻害され、最終的に昆虫の個体数が減少します . ピリプロキシフェンの分子標的は、メトプレン耐性タンパク質と幼若ホルモンシグナル伝達経路の他の成分を含みます .

類似の化合物との比較

ピリプロキシフェンは、非常に低用量での高い効力と、標的種に対する選択的な作用により、昆虫成長調整剤の中でユニークです . 類似の化合物には、メトプレン、ヒドロプレン、フェノキシカルブなどがあり、これらも幼若ホルモン類似体として作用します . ピリプロキシフェンは、より広範囲の活性を持ち、さまざまな昆虫種における成虫の出現と繁殖を阻害する能力によって区別されます .

生化学分析

Biochemical Properties

Pyriproxyfen interacts with the Methoprene-tolerant (Met) protein, the JH receptor, in mosquitoes . It alters the expression of many genes essential for mosquito physiology and oocyte development in the fat body and ovary .

Cellular Effects

Pyriproxyfen affects various types of cells and cellular processes. It prompts the overgrowth of primary follicles in sugar-fed Aedes aegypti females but blocks the development of primary follicles after blood feeding . Secondary follicles are precociously activated in Pyriproxyfen-treated mosquitoes .

Molecular Mechanism

Pyriproxyfen exerts its effects at the molecular level by modifying mosquito responses to JH and 20-hydroxyecdysone (20E), two major hormones that govern mosquito reproduction . It upregulates the expression of several key players of the 20E regulatory cascades, including HR3 and E75A, in the previtellogenic stage .

Temporal Effects in Laboratory Settings

Over time, Pyriproxyfen exposure disturbs normal hormonal responses and metabolism in Aedes aegypti . This includes affecting the mobilization and utilization of energy reserves .

Dosage Effects in Animal Models

The effects of Pyriproxyfen vary with different dosages in animal models . For instance, it has been found to prolong the last larval instar of silkworms, Bombyx mori L., leading to larger cocoons and high-quality silk .

Metabolic Pathways

Pyriproxyfen is involved in several metabolic pathways. It substantially alters the expression of many metabolic genes, thereby affecting the mobilization and utilization of energy reserves .

準備方法

ピリプロキシフェンの合成は、2段階のプロセスで行われます . 最初の段階では、フェノキシフェノールが、アルカリ触媒の存在下でプロピレンオキシドと反応して、1-(4-フェノキシフェノキシ)-2-プロパノールを生成します . 第二段階では、この中間体が、アルカリ触媒とエーテルまたはN-メチルピロリドンなどの溶媒の存在下で2-クロロピリジンと反応して、ピリプロキシフェンが得られます . 反応条件は、最終生成物の高収率と純度を確保するために注意深く制御されます .

化学反応解析

ピリプロキシフェンは、酸化、還元、置換などのさまざまな化学反応を起こします . これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤があります . これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、ピリプロキシフェンの酸化は、ピリプロキシフェンオキシドの生成につながる可能性があり、一方、還元はピリプロキシフェンアルコールを生成する可能性があります .

科学研究における用途

ピリプロキシフェンは、幅広い科学研究用途を持っています。 化学では、昆虫成長調整剤の作用機序を研究するためのモデル化合物として使用されます . 生物学では、昆虫の発生と繁殖に対する幼若ホルモン類似体の影響を調査するために使用されます . 医学では、ピリプロキシフェンは、蚊の個体数を標的にすることで、デング熱、ジカ熱、チクングニア熱などの媒介動物媒介性疾患の防除における潜在的な用途について研究されています . 産業では、エアゾール、ベイト、カーペットパウダー、フォガー、シャンプー、ペットカラーなどのさまざまな殺虫剤製品の製剤に使用されています .

化学反応の分析

Pyriproxyfen undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyriproxyfen can lead to the formation of pyriproxyfen oxides, while reduction can produce pyriproxyfen alcohols .

類似化合物との比較

Pyriproxyfen is unique among insect growth regulators due to its high efficacy at very low doses and its selective action against target species . Similar compounds include methoprene, hydroprene, and fenoxycarb, which also act as juvenile hormone analogs . pyriproxyfen is distinguished by its broader spectrum of activity and its ability to inhibit adult emergence and reproduction in a wide range of insect species .

特性

IUPAC Name |

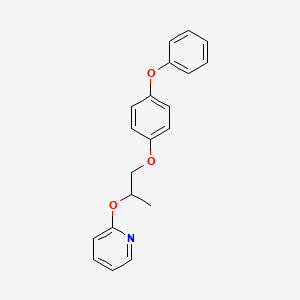

2-[1-(4-phenoxyphenoxy)propan-2-yloxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3/c1-16(23-20-9-5-6-14-21-20)15-22-17-10-12-19(13-11-17)24-18-7-3-2-4-8-18/h2-14,16H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDHVHZZCFYRSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=C(C=C1)OC2=CC=CC=C2)OC3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3 | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032640 | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow liquid; Solidifies on standing; mp = 49.7 deg C; [Merck Index] Colorless solid; mp = 45-47 deg C; [ICSC] Colorless solid or pale yellow liquid; mp = 45-47 deg C; [HSDB] White crystalline solid; [MSDSonline], WHITE POWDER OR GRANULES | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

318 °C | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

119 °C c.c. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In hexane 400, methanol 200, xylene 500 (all g/kg at 20-25 °C), Solubility in water, mg/l at 20 °C: 0.101 (practically insoluble) | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.24 at 25 °C, Density (at 20 °C): 1.14 g/cm³ | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000218 [mmHg], <9.8X10-8 mm Hg at 23 °C, Vapor pressure at 23 °C: negligible | |

| Record name | Pyriproxyfen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6919 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Pyriproxyfen mimics insect juvenile growth hormone, halting development during metamorphosis and larval development. It also concentrates in female flea ovaries, causing non-viable eggs to be produced. When combined with an adulticide (e.g., permethrin, fipronil) all stages of the parasite are killed and re-infestation is less likely. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Pale yellow waxy solid (technical grade), Pale yellow liquid | |

CAS No. |

95737-68-1 | |

| Record name | Pyriproxyfen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95737-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyriproxyfen [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095737681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyriproxyfen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methyl-2-(4-phenoxyphenoxy)ethoxy)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pyridine, 2-[1-methyl-2-(4-phenoxyphenoxy)ethoxy] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.314 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIPROXYFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q9VOR705O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

47 °C, MP: 49.7 °C, 48-50 °C | |

| Record name | PYRIPROXYFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7053 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PYRIPROXYFEN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1269 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Pyriproxyfen is a juvenile hormone mimic that disrupts insect development. [, ] It interferes with embryogenesis, metamorphosis, and adult formation by mimicking the action of natural juvenile hormones. [, ] This leads to a range of effects, including the death of immature stages, the development of abnormal pupae, and the suppression of egg hatching. [, , ]

A: While pyriproxyfen primarily targets immature stages, studies show that it can indirectly affect adult insects. [] For instance, it has been observed to cause reduced oviposition and enhanced mature oocyte accumulation in both susceptible and resistant strains of Bemisia tabaci. [] This effect on egg laying might be due to physiological changes or behavioral responses to pyriproxyfen-treated plants. [] Additionally, pyriproxyfen can reduce adult longevity in some species, such as Anopheles gambiae. []

A: Pyriproxyfen can disrupt embryogenesis when applied directly to eggs or when females are exposed to it. [, ] In California red scale, it was shown to suppress embryogenesis when females were treated, significantly reducing the number of offspring produced. [] Exposure of cat flea eggs to pyriproxyfen during early embryogenesis can lead to larval mortality, demonstrating a latent effect. []

ANone: Pyriproxyfen has the molecular formula C20H23NO3 and a molecular weight of 325.4 g/mol. You can find the structure in the research papers provided.

A: While the provided research papers don't delve into detailed spectroscopic data, techniques like HPLC with UV detection [] and fluorometric determination [] have been used for its analysis.

A: Pyriproxyfen exhibits varying stability depending on the environmental conditions. In soil, it undergoes slow photodegradation but rapid aerobic degradation. [] Its stability in water depends on factors like pH and temperature. [] Research suggests that pyriproxyfen degrades faster at higher temperatures and lower concentrations. []

A: Formulating pyriproxyfen with specific carriers, such as corncob grits for fire ant control [], can impact its stability and release characteristics. The choice of formulation depends on the target pest, application method, and desired persistence.

A: Yes, resistance to pyriproxyfen has been documented in various insect species, including Bemisia tabaci. [, , , ] This resistance can develop after repeated exposure to the insecticide. []

A: Factors like the frequency of pyriproxyfen application, the availability of alternative host plants, and the insect biotype can influence resistance development. [] For example, resistance evolved more readily in geographically isolated Bemisia tabaci populations with limited access to untreated host plants. []

A: Pyriproxyfen's environmental fate and potential effects on non-target organisms are important considerations. Its persistence in soil, water, and plants, along with its potential toxicity to certain aquatic invertebrates, highlight the need for responsible use and management practices. [, , ]

A: High-performance liquid chromatography (HPLC) coupled with UV detection is a commonly used technique for quantifying pyriproxyfen residues in various matrices like tomatoes. [] Additionally, fluorometric methods have been developed for its determination. []

A: Yes, pyriproxyfen has been investigated for its potential in controlling mosquitoes, which are vectors for diseases like dengue and Zika. [, , ] Studies have explored its efficacy in different formulations, including insecticide-treated nets and smoke-generating formulations. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。